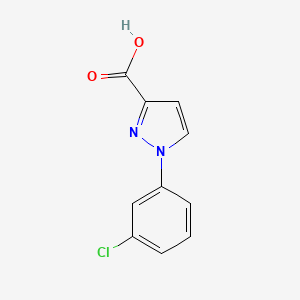

Acide 1-(3-chlorophényl)-1H-pyrazole-3-carboxylique

Vue d'ensemble

Description

1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmacological agent. It exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development targeting conditions such as arthritis and other inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. The chlorophenyl substitution enhances the compound's binding affinity to these enzymes, suggesting a mechanism for its therapeutic effects .

Agrochemical Applications

This compound is also explored in the agrochemical sector as a potential herbicide or fungicide. Its structural characteristics allow it to interact effectively with biological targets in plants.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Material Science

In material science, 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid is being studied for its potential use in synthesizing novel polymers and composites due to its unique pyrazole structure.

Case Study : Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, a study demonstrated that polystyrene composites containing pyrazole derivatives exhibited improved tensile strength and flexibility compared to standard polystyrene .

Activité Biologique

1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions, including cyclization and functionalization of precursor compounds. Various synthetic strategies have been reported, with some employing domino reactions that facilitate the formation of the pyrazole ring in a one-pot approach, leading to moderate to excellent yields .

Anti-Inflammatory Activity

1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid has demonstrated significant anti-inflammatory properties. Research indicates that it acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's IC50 values for COX-2 inhibition are reported to be in the low micromolar range, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

Case Study: COX Inhibition

In a study assessing various pyrazole derivatives, 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid showed a selective inhibition profile for COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects associated with non-selective NSAIDs. The selectivity index was notably high, suggesting a favorable safety profile .

Analgesic Activity

Beyond its anti-inflammatory effects, this compound also exhibits analgesic properties. In vivo studies using carrageenan-induced paw edema models demonstrated significant pain relief comparable to established analgesics .

Antioxidant Activity

Preliminary studies have indicated that 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid possesses antioxidant activity, which may contribute to its overall therapeutic effects. This activity was evaluated using methods such as the DPPH radical scavenging assay, where the compound showed promising results .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be influenced by its structural features. Modifications at various positions on the pyrazole ring or the carboxylic acid moiety can enhance or diminish its biological efficacy. For instance, substituents on the phenyl ring have been shown to affect both COX inhibition and antioxidant activity significantly .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-(3-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIKEZXPBAOPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152534-59-2 | |

| Record name | 1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.